molecular formula C16H12F3NO3 B6404925 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid CAS No. 1261963-10-3

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid

Cat. No.: B6404925
CAS No.: 1261963-10-3
M. Wt: 323.27 g/mol
InChI Key: YZFMPJWROWZRPA-UHFFFAOYSA-N
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Description

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group and a methylaminocarbonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 3-(N-Methylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with a trifluoromethylbenzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions[][3].

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The methylaminocarbonyl group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate enzymatic activities and receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(N-Methylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and methylaminocarbonyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

3-[3-(methylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO3/c1-20-14(21)10-4-2-3-9(5-10)11-6-12(15(22)23)8-13(7-11)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFMPJWROWZRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690665
Record name 3'-(Methylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-10-3
Record name 3'-(Methylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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